1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride (CAS 449175-43-3) is a rigid, bicyclic heteroaromatic secondary amine widely procured as a premium building block in medicinal chemistry and advanced materials synthesis. Supplied as a highly water-soluble dihydrochloride salt, it offers a distinct physicochemical profile characterized by a lower lipophilicity (logP) and an additional hydrogen-bond acceptor compared to classical tetrahydroisoquinoline (THIQ) scaffolds. For industrial buyers and library designers, this compound provides a metabolically stable, geometrically constrained framework that ensures high batch-to-batch reproducibility, excellent shelf-life under ambient conditions, and seamless integration into automated parallel synthesis workflows .
Substituting this specific dihydrochloride salt with generic analogs or free base forms introduces severe process and performance liabilities. Procuring the free base (CAS 31786-18-2) instead of the dihydrochloride salt leads to rapid oxidative degradation upon ambient air exposure, requiring costly inert-gas handling and resulting in variable yields during scale-up . Furthermore, substituting the 2,6-naphthyridine core with the more common 1,2,3,4-tetrahydroisoquinoline (THIQ) drastically increases molecular lipophilicity and introduces a metabolic vulnerability to CYP450-mediated aromatic oxidation, often resulting in premature clearance in pharmacokinetic models [1]. Finally, utilizing the 2,7-naphthyridine isomer alters the spatial trajectory of the aromatic nitrogen, destroying critical hydrogen-bonding interactions required for specific target engagement [2].
When optimizing lead compounds, replacing a standard THIQ core with the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold yields a highly predictable reduction in lipophilicity. Comparative structure-based drug design studies demonstrate that this scaffold exchange lowers the logP by approximately 0.8 to 1.0 units [1]. This reduction directly enhances Lipophilic Ligand Efficiency (LLE) and aqueous solubility without requiring the addition of peripheral polar groups, making it a highly effective choice for rescuing overly lipophilic library hits.
| Evidence Dimension | Calculated Lipophilicity (logP / logD) |
| Target Compound Data | Reduced logP profile (ΔlogP ~ -1.0) |
| Comparator Or Baseline | 1,2,3,4-tetrahydroisoquinoline (THIQ) baseline |
| Quantified Difference | ~1.0 log unit reduction in logP |
| Conditions | Scaffold exchange in matched molecular pair analysis |
Procuring this scaffold allows chemistry teams to systematically lower logP and improve aqueous solubility early in the synthesis pipeline, reducing downstream formulation failures.
The incorporation of the pyridine nitrogen in the 2,6-naphthyridine system fundamentally alters the electron density of the aromatic ring compared to THIQ. In vitro Mouse Liver Microsome (MLM) stability assays show that while THIQ derivatives are often rapidly cleared via CYP-mediated oxidation on the phenyl ring, 2,6-naphthyridine analogs exhibit significantly extended half-lives (T1/2 > 60 minutes)[1]. The electron-deficient nature of the pyridine ring effectively blocks these primary metabolic liabilities.
| Evidence Dimension | In vitro Mouse Liver Microsome (MLM) stability (T1/2) |
| Target Compound Data | T1/2 > 60 minutes |
| Comparator Or Baseline | THIQ derivatives (rapid clearance) |
| Quantified Difference | Extension of MLM T1/2 from rapid clearance to >60 minutes |
| Conditions | Standardized MLM incubation assays |
Selecting this core over THIQ prevents costly late-stage failures due to poor metabolic stability, directly improving the pharmacokinetic viability of the synthesized library.
The physical form of the building block dictates its utility in high-throughput workflows. The dihydrochloride salt (CAS 449175-43-3) is a crystalline solid that maintains >97% purity over 24 months under standard ambient storage. In contrast, the free base form (CAS 31786-18-2) is highly susceptible to air oxidation and moisture absorption, often darkening and degrading within weeks unless stored under rigorous inert conditions . The salt form also provides superior solubility in polar aprotic solvents used in cross-coupling reactions.
| Evidence Dimension | Ambient shelf-life and handling requirements |
| Target Compound Data | >24 months ambient stability |
| Comparator Or Baseline | Free base (rapid degradation within weeks) |
| Quantified Difference | Elimination of inert-gas storage requirements and prevention of oxidative loss |
| Conditions | Ambient atmosphere and room temperature storage |
Procuring the dihydrochloride salt eliminates the need for specialized glovebox handling, ensuring reliable stoichiometry and reproducible yields in automated synthesis.
The exact positioning of the aromatic nitrogen is critical for engaging specific solvent-accessible regions in complex targets. Cryo-EM guided structural analyses of dual P-gp/CYP3A4 inhibitors reveal that the 2,6-naphthyridine core perfectly aligns its hydrogen-bond acceptor with the cytoplasmic gate, maintaining nanomolar potency (e.g., IC50 = 149 nM for specific analogs) [1]. Substituting with the 2,7-isomer alters this vector, which can lead to steric clashes or the loss of critical electrostatic interactions depending on the target pocket's geometry.
| Evidence Dimension | Target binding vector geometry and potency |
| Target Compound Data | Maintained target potency (IC50 < 150 nM) |
| Comparator Or Baseline | 2,7-naphthyridine isomer (altered vector) |
| Quantified Difference | Distinct H-bond acceptor trajectory preserving nanomolar affinity |
| Conditions | Cryo-EM guided structure-based drug design |
Buyers must procure the exact 2,6-isomer to ensure the structural integrity of the binding pharmacophore, as isomeric substitution will likely abrogate target affinity.
The exceptional solid-state stability and high solubility of the dihydrochloride salt make it the ideal precursor for automated, parallel synthesis of kinase inhibitors (e.g., HPK1 and RET inhibitors). It seamlessly participates in Buchwald-Hartwig aminations and SNAr couplings without the variable yields associated with handling oxidation-prone free bases [1].
In medicinal chemistry programs where initial hits based on the tetrahydroisoquinoline (THIQ) scaffold suffer from poor aqueous solubility or high logP, substituting with 1,2,3,4-tetrahydro-2,6-naphthyridine is a proven strategy. This exact compound provides a predictable ~1.0 log unit reduction in lipophilicity while maintaining the core bicyclic geometry, instantly improving the formulation viability of the leads [2].
For projects targeting complex environments like the tumor microenvironment or the central nervous system, metabolic stability is paramount. Incorporating this specific 2,6-naphthyridine core effectively blocks the CYP450-mediated aromatic oxidation pathways that typically clear THIQ-based compounds, ensuring sustained exposure and prolonged half-lives in vivo[3].